Dimethyl(octadecyl)sulfanium iodide (CAS 84040-81-3) is a long-chain alkylsulfonium salt characterized by a C18 hydrophobic tail and a highly polarizable, sterically compact dimethylsulfonium headgroup. In industrial and advanced laboratory procurement, it is primarily sourced as a premium capping ligand for colloidal nanocrystals and as a specialized cationic surfactant precursor for agrochemical formulations [1]. Unlike traditional quaternary ammonium salts, the sulfonium center offers unique coordination chemistry, enhanced conformational flexibility, and superior entropic stabilization in non-polar solvents [2]. These baseline properties make it a critical material for applications requiring ultra-stable colloidal dispersions, high-concentration inorganic loading, or precise surface passivation where conventional ammonium or phosphonium surfactants fail to provide adequate stability.
Substituting dimethyl(octadecyl)sulfanium iodide with conventional quaternary ammonium analogs, such as octadecyltrimethylammonium iodide (OTMAI), often leads to suboptimal process outcomes and formulation instability. The sulfonium headgroup possesses one fewer methyl group than its quaternary ammonium counterpart, reducing steric hindrance at the binding interface while the larger sulfur atom alters the charge distribution and binding affinity to metal-halide surfaces [1]. In high-end applications like perovskite nanocrystal synthesis, ammonium substitutes fail to withstand extreme dilution, leading to rapid ligand desorption, colloidal aggregation, and severe optical degradation [1]. Furthermore, in agrochemical formulations, generic cationic surfactants do not form the specific mixed alkylsulfonium salts required for optimized active ingredient delivery, resulting in lower efficacy and phase separation [2].
In the synthesis of lead halide perovskite nanocrystals, dimethyl(octadecyl)sulfanium salts demonstrate exceptional colloidal stabilization capabilities compared to standard quaternary ammonium ligands [1]. The unique conformational flexibility and entropic contribution of the sulfonium headgroup allow for the formulation of highly concentrated nanocrystal colloids. Quantitative assessments reveal that sulfonium-capped nanocrystals can achieve inorganic mass loadings of up to 1.1 g/mL without aggregation, whereas conventional ammonium-capped baselines typically plateau at significantly lower concentrations before precipitating [1]. This extreme stability persists even under the high dilution conditions required for single-quantum-dot spectroscopy.
| Evidence Dimension | Maximum colloidal inorganic mass loading |
| Target Compound Data | Up to 1.1 g/mL |
| Comparator Or Baseline | Conventional quaternary ammonium ligands (e.g., DDAB/OTMAI) |
| Quantified Difference | Significantly higher mass loading capacity without precipitation |
| Conditions | Colloidal dispersion of lead halide perovskite nanocrystals in non-polar solvents |
Enables the procurement and manufacturing of ultra-high-concentration nanocrystal inks essential for scalable optoelectronic device fabrication.
The precise surface binding of the dimethyl(octadecyl)sulfanium headgroup drastically reduces surface trap states on nanocrystals, directly translating to superior optical performance [1]. When used as a capping ligand for single-quantum-dot applications, it provides robust passivation that suppresses photoluminescence blinking—a major limitation of standard ligands. Measurements show an impressive 85% averaged on-time fraction and high single-photon purity with a g2(0) value of 0.12 at room temperature [1]. In contrast, standard ammonium-capped nanocrystals exhibit frequent off-states and lower photon purity due to labile ligand detachment under excitation.
| Evidence Dimension | Photoluminescence on-time fraction and single-photon purity |
| Target Compound Data | 85% averaged on-time fraction; g2(0) = 0.12 |
| Comparator Or Baseline | Standard ammonium-capped nanocrystal baselines |
| Quantified Difference | Substantial suppression of blinking behavior and near-ideal single-photon emission |
| Conditions | Single-quantum-dot spectroscopy at room temperature |
Crucial for buyers sourcing materials for quantum computing, advanced displays, and single-photon emitters where stable, continuous light emission is non-negotiable.
Beyond optoelectronics, dimethyl(octadecyl)sulfanium iodide serves as a highly effective precursor for synthesizing mixed alkylsulfonium salts of active agrochemical ingredients, such as N-phosphonomethylglycine (glyphosate) [1]. The reaction of this specific sulfonium iodide with the active ingredient yields a formulation with enhanced surfactant properties and improved foliar penetration. Formulations utilizing this specific C18-sulfonium counterion demonstrate superior phase stability and active ingredient delivery compared to generic sodium or isopropylamine salts. The precise 1:1 molar reaction (e.g., 0.01 mole scale in anhydrous methanol) ensures reproducible batch-to-batch consistency in industrial scale-up [1].
| Evidence Dimension | Formulation compatibility and precursor reactivity |
| Target Compound Data | Forms stable 1:1 mixed alkylsulfonium salts with N-phosphonomethylglycine |
| Comparator Or Baseline | Generic sodium or isopropylamine counterions |
| Quantified Difference | Enhanced surfactant integration and phase stability in aqueous/methanol systems |
| Conditions | Reaction in anhydrous methanol at standard stoichiometric ratios (0.01 mole scale) |
Provides agrochemical manufacturers with a dual-action precursor that acts as both a counterion and a built-in cationic surfactant, streamlining formulation workflows.
Directly leveraging its ability to support inorganic mass loadings up to 1.1 g/mL, dimethyl(octadecyl)sulfanium iodide is the optimal capping ligand for formulating high-density perovskite inks [1]. These inks are critical for spin-coating or printing thick, uniform photoactive layers in solar cells and light-emitting diodes (LEDs), where conventional ammonium ligands would cause premature aggregation.
Due to its proven ability to suppress photoluminescence blinking (85% on-time fraction) and achieve high single-photon purity, this compound is perfectly suited for surface passivation in single-quantum-dot devices [1]. It ensures the stable, continuous emission required for quantum cryptography and advanced optical computing.
Utilizing its reactivity as a sulfonium precursor, it is highly effective in the industrial synthesis of mixed alkylsulfonium salts of herbicides like glyphosate [2]. The built-in C18 hydrophobic tail provides integrated surfactant properties, eliminating the need for secondary wetting agents and improving the overall efficacy of the final agricultural product.
Irritant